molecular formula C18H14FN3OS B11463035 7-(3-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(3-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11463035
M. Wt: 339.4 g/mol
InChI Key: BKOGAQMXKCKQOR-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenylamino group attached to a thiazolo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[4,5-b]pyridine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Phenylamino Group: The phenylamino group is attached via an amination reaction, typically using aniline or a substituted aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(3-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to the presence of both fluorophenyl and phenylamino groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of advanced materials and therapeutic agents.

Properties

Molecular Formula

C18H14FN3OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-anilino-7-(3-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H14FN3OS/c19-12-6-4-5-11(9-12)14-10-15(23)21-17-16(14)24-18(22-17)20-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,22)(H,21,23)

InChI Key

BKOGAQMXKCKQOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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